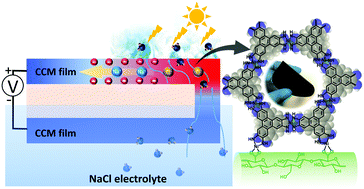Solar-driven ionic power generation via a film of nanocellulose @ conductive metal–organic framework†
Energy & Environmental Science Pub Date: 2021-01-14 DOI: 10.1039/D0EE02730H
Abstract
Solar energy fits well with the increasing demand for clean sustainable energy. This paper describes a freestanding hybrid film composed of a conductive metal–organic framework layered on cellulose nanofibres which enables efficient solar power generation. The working principle, which is different from the mechanisms of traditional photovoltaic or solid-state thermoelectric generation systems, is based on ionic thermophoresis and electrokinetic effects. Given the strong light absorption and low thermal conductivity of the film, a large thermal gradient can be produced on the surface under light illumination to induce fast water evaporation in an aqueous electrolyte. The thermal gradient and the water evaporation drive selective ion transport through the charged nanochannels, which generates ionic thermoelectric and streaming potentials, respectively. The assembled device can produce a sustained voltage output of ∼1.1 V, with a high power density of up to 15 W m−2 under one sun illumination. This study provides a new route for solar power generation.

Recommended Literature
- [1] Reply to ‘Comment on: “Personal air sampling and analysis of polybrominated diphenyl ethers and other bromine containing compounds at an electronics recycling facility in Sweden”’ by M. L. Hardy, JEM, 2005, 7, DOI: 10.1039/b418857h
- [2] Erratum
- [3] Coordination properties of a metal chelator clioquinol to Zn2+ studied by static DFT and ab initio molecular dynamics†
- [4] Cleavage of hydrogen by activation at a single non-metal centre – towards new hydrogen storage materials
- [5] Design and investigation of calamitic liquid crystals with low aspect-ratios: rigid y-shaped 1,2,4-tris(4-alkoxyphenylethynyl)benzenes
- [6] The biofunctionalization of titanium nanotube with chitosan/genipin heparin hydrogel and the controlled release of IL-4 for anti-coagulation and anti-thrombus through accelerating endothelialization
- [7] n-Capric acid-anchored silanized silica gel: its application to sample clean-up of Th(iv) sorbed as a dinuclear species in quantified H-bonded dimeric metal-trapping cores†
- [8] Contents list
- [9] Enantioselective first total synthesis of eujavanoic acid B through organocatalyzed IMDA reaction†‡
- [10] Mechanical properties of a gallium fumarate metal–organic framework: a joint experimental-modelling exploration†










